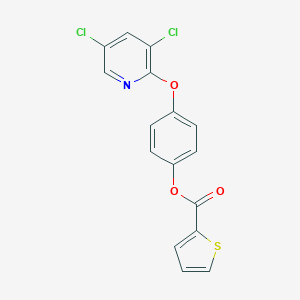![molecular formula C17H17FN2O3S B246362 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246362.png)
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, also known as EF-24, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. EF-24 is a member of the benzimidazole family of compounds and has been shown to have potent anti-tumor effects in a variety of cancer cell lines.
Mécanisme D'action
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to inhibit the activity of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes that promote cell survival and proliferation. 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of genes that promote cell growth and survival.
Biochemical and Physiological Effects:
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in experiments. 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been extensively studied for its anti-tumor effects, making it a well-established compound for use in cancer research. However, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has not been extensively studied in vivo, so its effects in animal models are not well-established.
Orientations Futures
There are several future directions for research on 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole. One area of research could focus on improving the solubility of 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, which would make it easier to administer in experiments. Another area of research could focus on studying the effects of 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in animal models, which would provide more information on its potential use in cancer treatment. Additionally, future research could focus on identifying potential drug targets for 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, which would provide insight into the mechanisms underlying its anti-tumor effects. Overall, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has shown promising results in preclinical studies and is a promising candidate for further research in cancer treatment.
Méthodes De Synthèse
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be synthesized using a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 3-ethoxy-4-fluorobenzaldehyde with methylamine to produce the intermediate 3-ethoxy-4-fluorophenylmethylamine. This intermediate is then reacted with 2,3-dimethyl-1H-benzimidazole-5-sulfonyl chloride to produce 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole.
Applications De Recherche Scientifique
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor effects in a variety of cancer cell lines, including breast, prostate, and colon cancer. 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anti-tumor effects.
Propriétés
Formule moléculaire |
C17H17FN2O3S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-(3-ethoxy-4-fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C17H17FN2O3S/c1-4-23-17-9-13(5-6-14(17)18)24(21,22)20-10-19-15-7-11(2)12(3)8-16(15)20/h5-10H,4H2,1-3H3 |
Clé InChI |
NNMDXLASEIJCME-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)F |
SMILES canonique |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)
![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)
![5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B246292.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)


![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)